molecular formula C12H12F3NO4S B6143514 (2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid CAS No. 1212483-01-6

(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid

Cat. No. B6143514
CAS RN: 1212483-01-6
M. Wt: 323.29 g/mol
InChI Key: GIXSYXMUHHKVPS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also contains a trifluoromethyl group (-CF3), a benzenesulfonyl group, and a carboxylic acid group (-COOH) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the trifluoromethyl group, and the attachment of the benzenesulfonyl and carboxylic acid groups . The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring provides a rigid, cyclic structure, while the trifluoromethyl, benzenesulfonyl, and carboxylic acid groups contribute to the compound’s overall polarity .


Chemical Reactions Analysis

This compound could participate in various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters . The trifluoromethyl group could potentially undergo reactions involving the carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or developing more efficient methods for its synthesis .

properties

IUPAC Name

(2S)-1-[2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c13-12(14,15)8-4-1-2-6-10(8)21(19,20)16-7-3-5-9(16)11(17)18/h1-2,4,6,9H,3,5,7H2,(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXSYXMUHHKVPS-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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